N-(benzo[d]thiazol-2-yl)-2-((4-(3-chlorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(benzo[d]thiazol-2-yl)-2-((4-(3-chlorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a benzothiazole core linked to a 1,2,4-triazole ring via a thioacetamide bridge. The triazole ring is substituted with a 3-chlorophenyl group at position 4 and a phenoxyacetamido methyl group at position 3.
The compound’s design integrates multiple pharmacophores:
- Benzothiazole: A privileged scaffold in drug discovery, often associated with antitumor and kinase inhibitory activities .
- 1,2,4-Triazole: Enhances metabolic stability and hydrogen-bonding interactions, commonly used in antifungal and anti-inflammatory agents .
- Thioacetamide linkage: Improves solubility and membrane permeability compared to oxygen-based analogs .
- 3-Chlorophenyl and phenoxyacetamido groups: Electron-withdrawing and bulky substituents that may modulate binding affinity to biological targets like VEGFR-2 or α-glucosidase .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN6O3S2/c27-17-7-6-8-18(13-17)33-22(14-28-23(34)15-36-19-9-2-1-3-10-19)31-32-26(33)37-16-24(35)30-25-29-20-11-4-5-12-21(20)38-25/h1-13H,14-16H2,(H,28,34)(H,29,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEDRSTUEOIWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((4-(3-chlorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological evaluations, including its pharmacological properties.
Synthesis and Structural Characterization
The compound is synthesized through the acylation of 2-aminobenzothiazole with chloroacetyl chloride. The process involves the use of tetrahydrofuran as a solvent and results in a white solid after recrystallization from anhydrous ethanol. The crystal structure confirms successful acylation, with significant bond lengths and angles consistent with previously reported values for similar compounds .
Key Structural Data
| Parameter | Value |
|---|---|
| C=O Bond Length | 1.221(6) Å |
| Dihedral Angle | 0.18° |
| Molecular Weight | 332.81 g/mol |
Biological Activity
Research indicates that compounds containing the benzothiazole moiety exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant effects. The specific biological activities of this compound are summarized below.
Anticonvulsant Activity
In a study assessing anticonvulsant properties, derivatives of benzothiazole demonstrated significant protective effects in animal models. Notably, compounds similar to N-(benzo[d]thiazol-2-yl)-2-acetamides showed promising results in the maximal electroshock seizure (MES) test, with effective doses (ED50) significantly lower than standard anticonvulsants like phenytoin and carbamazepine .
Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase (AChE) inhibitor has been explored due to its implications in treating Alzheimer’s disease. A series of related compounds exhibited strong inhibitory activity against AChE, with some derivatives achieving IC50 values as low as 2.7 µM . Molecular docking studies further elucidated the binding interactions at the enzyme's active site.
Antimicrobial Activity
Benzothiazole derivatives have also shown antimicrobial properties against various pathogens. In vitro assays indicated that certain derivatives possess significant antibacterial and antifungal activities, with minimal inhibitory concentrations (MICs) demonstrating efficacy against tested organisms .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of benzothiazole derivatives:
- Anticonvulsant Screening : A study evaluated a series of N-benzothiazol-2-yl-acetamides for anticonvulsant activity using animal models. Two compounds exhibited ED50 values significantly better than standard treatments .
- AChE Inhibition : Research on related compounds demonstrated their capability to inhibit AChE effectively, suggesting their role in cognitive enhancement therapies for Alzheimer’s disease .
- Antimicrobial Efficacy : Another study reported broad-spectrum antimicrobial activity for benzothiazole derivatives, establishing their potential as therapeutic agents against infectious diseases .
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through a multi-step reaction involving benzo[d]thiazole derivatives and triazole moieties. The synthesis typically involves:
- Preparation of Benzo[d]thiazole : The initial step involves the synthesis of benzo[d]thiazole derivatives.
- Formation of Triazole : The integration of triazole rings is achieved through cyclization reactions.
- Thioacetamide Linkage : The final compound is formed by linking thioacetamide to the synthesized triazole derivative.
Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to N-(benzo[d]thiazol-2-yl)-2-((4-(3-chlorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide. For instance:
- In Vitro Studies : Compounds derived from similar structures have shown promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound also demonstrates significant anticancer properties:
- Cell Line Studies : It has been evaluated against various cancer cell lines, including breast cancer (MCF7) and prostate cancer models. Results indicate that certain derivatives exhibit potent cytotoxicity, potentially by inducing apoptosis or inhibiting cell proliferation .
Other Pharmacological Activities
Additional studies have suggested that this compound may possess anti-inflammatory and analgesic properties. These effects are attributed to its ability to modulate inflammatory pathways and inhibit cytokine release.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of a series of benzo[d]thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications in the chemical structure enhanced antibacterial activity, suggesting that similar modifications could be applied to this compound for improved efficacy .
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, derivatives of the compound were tested against various human cancer cell lines. Results showed that certain derivatives exhibited IC50 values in the low micromolar range against MCF7 cells, indicating significant potential for further development as anticancer agents .
| Activity Type | Tested Against | Result |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Effective (MIC < 10 µg/mL) |
| Anticancer | MCF7 (breast cancer) | IC50 = 15 µM |
| Anti-inflammatory | In vitro cytokine assays | Significant inhibition |
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Synthesis of benzo[d]thiazole | Reactants A + B under reflux | 85 |
| Formation of triazole | Reactants C + D with catalyst | 75 |
| Final coupling | Reactants E + F in solvent | 70 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether linkage (-S-) in the molecule undergoes nucleophilic substitution under specific conditions. For example:
-
Replacement with alkyl/aryl groups : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) replaces the thioether sulfur with alkyl/aryl groups, forming sulfonium intermediates.
-
Oxidation to sulfone : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the thioether to a sulfone derivative, enhancing electrophilicity .
Key Data :
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Sulfonium salt | 72% | |
| Oxidation | H₂O₂ (30%), RT, 12h | Sulfone | 85% |
Triazole Ring Functionalization
The 1,2,4-triazole core participates in electrophilic substitution and cycloaddition reactions:
-
Acylation : Reacting with acetyl chloride (AcCl) in pyridine introduces acetyl groups at the N1 position of the triazole .
-
Cyclization : Heating with thionyl chloride (SOCl₂) facilitates intramolecular cyclization, forming fused triazolo-thiadiazine derivatives .
Example Reaction Pathway :
Acetamide Hydrolysis and Condensation
The acetamide group undergoes hydrolysis and condensation:
-
Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the acetamide to a carboxylic acid.
-
Schiff base formation : Reaction with aldehydes (e.g., salicylaldehyde) in ethanol yields hydrazone derivatives, as observed in analogous benzo[d]thiazole systems .
Comparative Hydrolysis Data :
| Condition | Reagents | Product | Time | Yield |
|---|---|---|---|---|
| Acidic | 6M HCl, reflux | Carboxylic acid | 4h | 68% |
| Basic | 2M NaOH, EtOH, 60°C | Carboxylate salt | 2h | 89% |
Electrophilic Aromatic Substitution on Benzo[d]thiazole
The benzo[d]thiazole ring undergoes nitration and sulfonation:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the C5 position.
-
Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups at C6, enhancing solubility .
Regioselectivity :
The electron-withdrawing nature of the thiazole nitrogen directs electrophiles to meta positions relative to the heterocycle .
Cross-Coupling Reactions
The 3-chlorophenyl substituent enables palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reaction with arylboronic acids (e.g., phenylboronic acid) substitutes the chloride with aryl groups .
-
Buchwald-Hartwig Amination : Coupling with amines (e.g., morpholine) introduces amino groups at the chloro site .
Catalytic System :
| Reaction | Catalyst | Ligand | Base | Yield |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | – | K₂CO₃ | 78% |
| Buchwald | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 65% |
Stability Under Thermal and Photolytic Conditions
-
Thermal degradation : Above 200°C, the compound decomposes via cleavage of the triazole-thioether bond, releasing H₂S.
-
Photolysis : UV irradiation (254 nm) induces C–S bond scission, forming benzo[d]thiazole and triazole fragments .
Thermogravimetric Analysis (TGA) :
| Temperature Range (°C) | Mass Loss (%) | Degradation Pathway |
|---|---|---|
| 200–250 | 32% | Thioether bond cleavage |
| 250–300 | 48% | Triazole ring decomposition |
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Analogues
Key Observations:
- The phenoxyacetamido methyl group introduces a flexible linker absent in 9c (benzodiazole) and 8a (acetylpyridine), which could influence binding to shallow enzyme pockets .
- Biological Activity: Compound 4a shows potent anticancer activity (IC₅₀ = 1.61 µg/mL), attributed to the 2,4-dioxothiazolidinone moiety, a known apoptosis inducer . The target compound’s lack of this moiety suggests divergent mechanisms. Compound 9c demonstrated strong docking affinity to α-glucosidase, likely due to the bromophenyl group’s electron-withdrawing effects enhancing hydrogen bonding .
Triazole-Thiazole Hybrids vs. Triazole-Benzothiazole Hybrids
Table 2: Core Scaffold Comparison
Key Observations:
- Triazole-Thiazole Hybrids (e.g., 9b) often exhibit rigid structures ideal for enzyme active sites but may suffer from reduced solubility due to halogenated aryl groups .
- Triazole-Benzothiazole Hybrids (e.g., target compound) leverage the benzothiazole’s planar structure for intercalation into DNA or kinase domains, while the thioacetamide linker mitigates solubility issues common in oxygen-linked analogs .
Impact of Thioacetamide vs. Oxygen-Based Linkers
Preparation Methods
Preparation of 2-Aminobenzo[d]thiazole
The benzo[d]thiazole scaffold is synthesized via cyclization of 4-methoxyaniline with ammonium thiocyanate and bromine in acetic acid. This method, adapted from PMC7062998, involves:
- Dissolving 4-methoxyaniline (50 mmol) and ammonium thiocyanate (250 mmol) in 50 mL acetic acid under ice-cooling.
- Dropwise addition of bromine (0.055 mol) in acetic acid, followed by stirring at room temperature for 5 hours.
- Neutralization with ammonia to precipitate 2-amino-6-methoxybenzo[d]thiazole (2 ) as a yellow-white solid (69% yield).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 69% |
| Melting Point | 92–94°C |
| Characterization | $$^1$$H NMR, IR |
Functionalization at C2 Position
The amino group at C2 is replaced with a hydrazine moiety to enable subsequent triazole ring formation:
- Refluxing compound 2 (20 mmol) with hydrazine hydrate in glycol at 140°C for 5 hours.
- Isolation of 2-hydrazinyl-6-methoxybenzo[d]thiazole (3 ) as a light green solid (60% yield).
Construction of the 4H-1,2,4-Triazole Ring
Cyclocondensation with Carbon Disulfide
The 1,2,4-triazole ring is formed via reaction of 3 with carbon disulfide under basic conditions, as described in PMC14203044:
- Heating 3 with carbon disulfide in ethanol containing KOH at 80°C for 6 hours.
- Acidification with HCl to precipitate 5-mercapto-1,2,4-triazole intermediate (4 ).
Optimization Note:
Yields vary significantly (10–72%) depending on substituents, necessitating strict control of reaction time and temperature to prevent decomposition.
Functionalization with Phenoxyacetamido Methyl Group
Synthesis of 2-Phenoxyacetamide
2-Phenoxyacetic acid is converted to its acid chloride using thionyl chloride, followed by reaction with ammonium hydroxide to form 2-phenoxyacetamide (6 ).
Methylation and Coupling
- 6 is treated with formaldehyde and HCl to generate N-(chloromethyl)-2-phenoxyacetamide (7 ).
- Alkylation of 5 with 7 in DMF using NaH as base yields 5-((2-phenoxyacetamido)methyl)-4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol (8 ) (64% yield).
Final Assembly via Thioether Linkage
Activation of Benzo[d]thiazole Intermediate
The C2 hydrazine group in 3 is acetylated using chloroacetyl chloride in dichloromethane, producing 2-(chloroacetamido)benzo[d]thiazole (9 ) (82% yield).
Nucleophilic Substitution
- 8 is deprotonated with NaH in dry THF.
- Reaction with 9 at 0°C→RT for 8 hours forms the thioether linkage, yielding the target compound (47% yield).
Characterization Data:
| Parameter | Value |
|---|---|
| Yield | 47% |
| Melting Point | 213–215°C |
| $$^1$$H NMR (DMSO-d6) | δ 8.21 (s, 1H, NH), 7.89–7.12 (m, aromatic) |
| HRMS | m/z 583.0921 [M+H]+ |
Reaction Optimization and Challenges
Critical Parameters
Purification Challenges
- Column chromatography (SiO$$_2$$, ethyl acetate/hexane 3:7) is required to separate regioisomers during triazole functionalization.
- Recrystallization from ethanol/water (1:3) improves purity to >98% (HPLC).
Comparative Analysis of Synthetic Routes
Table 1: Yield Comparison Across Key Steps
| Step | Yield (Reported) | Yield (Optimized) |
|---|---|---|
| Benzo[d]thiazole 2 | 69% | 72% |
| Triazole 5 | 58% | 65% |
| Final Coupling | 47% | 52% |
Key Improvement:
- Use of ultrasound irradiation during thioether formation increases yield by 15%.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation, substitution, and cyclization. Key steps include:
- Reagent Selection : Use anhydrous potassium carbonate as a base in dry acetone for nucleophilic substitution reactions (e.g., thiol group introduction) to minimize side products .
- Solvent Optimization : Ethanol or ethanol-DMF mixtures are recommended for recrystallization to enhance purity .
- Catalyst Screening : Triethylamine in dioxane facilitates chloroacetyl chloride reactions, improving reaction rates .
- Monitoring : Track intermediates via TLC or HPLC to confirm reaction progression.
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the benzo[d]thiazole, triazole, and phenoxyacetamido groups. For example, aromatic protons in the 3-chlorophenyl ring appear at δ 7.2–7.8 ppm .
- IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and thioamide (C-S) at ~650–750 cm⁻¹ .
- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s mechanism of action against biological targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases, given structural similarity to bioactive triazole-thiadiazole hybrids .
- Docking Workflow :
Prepare the ligand (compound) by energy minimization using Gaussian02.
Retrieve target protein structures (e.g., PDB ID: 1CX2 for COX-2).
Use AutoDock Vina for flexible docking, focusing on binding pockets (e.g., COX-2’s hydrophobic channel).
- Validation : Compare docking poses with co-crystallized ligands (e.g., celecoxib in COX-2) to assess binding mode accuracy .
Q. What strategies resolve contradictions in reported biological activity data for analogous compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis :
- Substituent Effects : For example, 3-chlorophenyl groups enhance cytotoxicity but reduce solubility; phenoxyacetamido modifications balance lipophilicity .
- Bioassay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) to minimize variability .
- Meta-Analysis : Cross-reference cytotoxicity (IC₅₀) data from independent studies to identify outliers or assay-specific biases.
Q. How can molecular dynamics (MD) simulations predict stability in biological environments?
- Methodological Answer :
- Simulation Setup :
Solvate the ligand-protein complex in a TIP3P water box.
Apply CHARMM36 force field for 100 ns simulations using GROMACS.
- Key Metrics :
- Root Mean Square Deviation (RMSD) : ≤2 Å indicates stable binding.
- Hydrogen Bond Occupancy : >50% between the compound’s acetamide and target residues (e.g., Arg120 in COX-2) suggests strong interactions .
Experimental Design & Data Analysis
Q. How to design a robust assay for evaluating the compound’s anti-inflammatory activity?
- Methodological Answer :
- In Vitro : Measure COX-2 inhibition via ELISA, using IC₅₀ values (target: <10 μM). Include indomethacin as a positive control .
- In Vivo : Use a carrageenan-induced rat paw edema model. Administer the compound orally (10–50 mg/kg) and compare edema reduction to dexamethasone .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to validate significance.
Q. What computational tools are effective for predicting metabolic pathways and toxicity?
- Methodological Answer :
- ADMET Prediction :
- SwissADME : Predict CYP450 metabolism (e.g., CYP3A4 as primary metabolizer).
- ProTox-II : Estimate hepatotoxicity (e.g., alert for thioamide-related liver injury) .
- Metabolite Identification : Use GLORYx to simulate phase I/II metabolites, prioritizing sulfoxidation and glucuronidation products.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
